4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a cyclohexyl group, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the cyclohexyl and azepane groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and materials applications.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azepane and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural features.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Another compound featuring an azepane moiety, used in polymer chemistry.
BENZODIAZEPINES: Compounds with a benzofuran core, known for their pharmacological properties.
OXAZEPINES: Seven-membered heterocycles with oxygen and nitrogen atoms, used in medicinal chemistry.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-16-21(23(27)24-17-9-5-4-6-10-17)22-18(19(26)11-12-20(22)28-16)15-25-13-7-2-3-8-14-25/h11-12,17,26H,2-10,13-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUITDWABKAKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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